molecular formula C12H14O4 B1670542 Diethyl terephthalate CAS No. 636-09-9

Diethyl terephthalate

Cat. No.: B1670542
CAS No.: 636-09-9
M. Wt: 222.24 g/mol
InChI Key: ONIHPYYWNBVMID-UHFFFAOYSA-N
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Description

Diethyl terephthalate is an organic compound with the chemical formula C12H14O4. It is a diester formed from terephthalic acid and ethanol. This compound is primarily used as an intermediate in the production of polyethylene terephthalate, a widely used plastic. This compound is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl terephthalate is synthesized through the esterification of terephthalic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

C6H4(CO2H)2+2C2H5OHC6H4(CO2C2H5)2+2H2OC_6H_4(CO_2H)_2 + 2C_2H_5OH \rightarrow C_6H_4(CO_2C_2H_5)_2 + 2H_2O C6​H4​(CO2​H)2​+2C2​H5​OH→C6​H4​(CO2​C2​H5​)2​+2H2​O

This reaction is carried out under reflux conditions to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, this compound is produced by the direct esterification of terephthalic acid with ethanol. The process involves heating the reactants in the presence of an acid catalyst and continuously removing the water formed to shift the equilibrium towards the ester product. The crude product is then purified by distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Esterification and Transesterification

DET is synthesized via acid-catalyzed esterification of terephthalic acid (TPA) with ethanol. This reaction follows the Fisher esterification mechanism:
C8H6O4+2C2H5OHH+C12H14O4+2H2O\text{C}_8\text{H}_6\text{O}_4+2\text{C}_2\text{H}_5\text{OH}\xrightarrow{\text{H}^+}\text{C}_{12}\text{H}_{14}\text{O}_4+2\text{H}_2\text{O}
Key conditions and results from studies include:

ReactantsCatalystTemperatureTimeYieldSource
TPA + ethanolH2_2SO4_480°C4 days41.8%
TPA + ethanolSilicotungstic acid60°C2 h99% conversion

Transesterification with higher alcohols (e.g., methanol) produces dimethyl terephthalate (DMT), a precursor for polyethylene terephthalate (PET) .

Diels-Alder Cycloaddition and Dehydrogenation

DET is synthesized via a cascade process from biomass-derived muconic acid:

  • Esterification : Muconic acid reacts with ethanol to form diethyl muconate.

  • Diels-Alder Reaction : The dienophile ethylene adds to diethyl muconate, forming a cyclohexene derivative.

  • Dehydrogenation : Catalytic dehydrogenation yields DET.

Muconic acidesterificationDiethyl muconateSn Beta Zr BetaC2H4,ΔCyclohexene intermediatePd CDehydrogenationDET\text{Muconic acid}\xrightarrow{\text{esterification}}\text{Diethyl muconate}\xrightarrow[\text{Sn Beta Zr Beta}]{\text{C}_2\text{H}_4,\Delta}\text{Cyclohexene intermediate}\xrightarrow[\text{Pd C}]{\text{Dehydrogenation}}\text{DET}

StepCatalystConditionsYieldSource
Diels-AlderSn-Beta190°C, 6 h46%
DehydrogenationPd/CNeutral/base, 200°C80.6%

This pathway offers a sustainable route to biobased DET .

Hydrolysis and Biodegradation

DET undergoes enzymatic hydrolysis to terephthalic acid (TPA) and ethanol, a critical step in PET recycling:
C12H14O4+2H2OesteraseC8H6O4+2C2H5OH\text{C}_{12}\text{H}_{14}\text{O}_4+2\text{H}_2\text{O}\xrightarrow{\text{esterase}}\text{C}_8\text{H}_6\text{O}_4+2\text{C}_2\text{H}_5\text{OH}

  • Delftia sp. WL-3 fully mineralizes DET via hydrolysis followed by TPA degradation .

  • Reaction rates depend on pH and temperature, with optimal activity at pH 7–8 and 30–40°C .

Oxidation and Stability

DET is stable under ambient conditions but reacts with strong oxidizers (e.g., HNO3_3) or bases:

  • Oxidative degradation produces CO2_2 and water .

  • Stability data:

    • Autoignition Temperature : 1058°F (NTP) .

    • Vapor Pressure : 16 mmHg at 212°F .

Polymerization

DET serves as a monomer in polyester synthesis (e.g., polybutylene terephthalate):
nC12H14O4+nEGTi OCH3 4( O CH2 2O CO C6H4 CO O )nn\text{C}_{12}\text{H}_{14}\text{O}_4+n\text{EG}\xrightarrow{\text{Ti OCH}_3\text{ }_4}(\text{ O CH}_2\text{ }_2\text{O CO C}_6\text{H}_4\text{ CO O })_n
Key catalysts include titanium alkoxides, with reactions conducted at 250–300°C .

Industrial and Environmental Relevance

  • Recycling : DET is a intermediate in chemical PET recycling via glycolysis or methanolysis .

  • Bioremediation : Microbial strains like Delftia sp. degrade DET, mitigating environmental persistence .

Scientific Research Applications

Diethyl terephthalate has numerous applications in scientific research and industry:

    Chemistry: It is used as a precursor in the synthesis of various polymers, particularly polyethylene terephthalate, which is widely used in the production of plastic bottles and fibers.

    Biology: this compound is studied for its biodegradation properties, particularly its breakdown by microbial enzymes, which is important for environmental sustainability.

    Medicine: Research is ongoing into the potential use of this compound derivatives in drug delivery systems due to their biocompatibility and degradability.

    Industry: It is used in the production of coatings, adhesives, and plasticizers, contributing to the manufacture of a wide range of consumer products.

Mechanism of Action

The primary mechanism of action of diethyl terephthalate involves its role as a monomer in polymerization reactions. During the production of polyethylene terephthalate, this compound reacts with ethylene glycol to form long polymer chains through ester linkages. The ester bonds formed in this process are responsible for the material’s strength, durability, and resistance to chemicals.

Comparison with Similar Compounds

    Dimethyl terephthalate: Another diester of terephthalic acid, formed with methanol instead of ethanol. It is also used in the production of polyethylene terephthalate.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used to impart flexibility to polyvinyl chloride and other polymers.

    Polyethylene terephthalate: The polymer formed from diethyl terephthalate and ethylene glycol, widely used in packaging and textiles.

Uniqueness: this compound is unique due to its specific use in the production of polyethylene terephthalate, which has superior mechanical properties and chemical resistance compared to other polyesters. Its biodegradability also makes it an attractive option for sustainable materials research.

Biological Activity

Diethyl terephthalate (DET) is an ester derived from terephthalic acid and ethanol, primarily used in the production of polyester fibers and resins. Recent research has illuminated its biological activity, particularly in the context of environmental impacts and potential health effects. This article synthesizes findings from various studies to provide a comprehensive overview of DET's biological activity.

Overview of this compound

  • Chemical Formula : C10_{10}H10_{10}O4_4
  • CAS Number : 111-71-7
  • Applications : Used in the manufacture of polyester fibers, plastics, and as a plasticizer.

1. Toxicological Effects

Research indicates that DET exhibits low toxicity. Acute toxicity studies have shown that it is rapidly eliminated from the body, primarily through urine, with minimal accumulation in tissues. In animal studies, oral administration of DET resulted in hypercalciuria and urinary acidosis, suggesting potential adverse effects on renal function .

3. Biodegradation and Environmental Impact

DET is biodegradable and has been utilized as a substrate for enriching microorganisms capable of degrading polyethylene terephthalate (PET). Research has identified specific bacterial strains capable of metabolizing DET effectively, highlighting its potential role in bioremediation . The metabolic pathways involved in this biodegradation process are crucial for understanding how DET interacts with environmental microorganisms.

Case Study 1: Toxicity Assessment in Rats

A study investigated the effects of dietary exposure to DET in rats. Results indicated that high concentrations led to the formation of urinary calculi composed primarily of calcium terephthalate. The incidence was notably higher in younger rats compared to adults, suggesting age-related susceptibility to the compound's effects .

Case Study 2: Microbial Degradation

In a laboratory setting, Delftia sp. WL-3 was identified as a microorganism capable of completely mineralizing DET through biochemical processes. This study provided insights into the metabolic mechanisms involved and demonstrated the potential for using DET as a model compound for PET degradation research .

Data Tables

Parameter Value
Molecular Weight210.19 g/mol
SolubilitySoluble in organic solvents
Acute Oral Toxicity (Rat)LD50 > 2000 mg/kg
Biodegradation RateComplete mineralization by WL-3

Key Findings from Recent Studies

  • Adipogenic Effects : Compounds structurally related to DET can enhance lipid accumulation in adipocytes, suggesting potential metabolic implications .
  • Environmental Persistence : Although DET is biodegradable, its presence in the environment can lead to accumulation and potential toxicity in aquatic organisms.
  • Health Risks : Long-term exposure to phthalates has been associated with reproductive and developmental toxicity; thus, further research on DET's long-term health effects is warranted.

Properties

IUPAC Name

diethyl benzene-1,4-dicarboxylate
Source PubChem
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InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIHPYYWNBVMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060909
Record name Diethyl terephthalate
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Molecular Weight

222.24 g/mol
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CAS No.

636-09-9
Record name Diethyl terephthalate
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Record name Diethyl terephthalate
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Record name DIETHYL TEREPHTHALATE
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Synthesis routes and methods

Procedure details

Into a 250 ml three-necked round bottom flask equipped with a mechanical stirrer and reflux condenser topped with a drying tube containing indicating Drierite® were added 100 ml of toluene and 40.6 grams (0.20) mole of terephthaloyl chloride. To this solution was added dropwise 18.4 grams (0.40 mole) of ethanol. The reaction solution was heated for two hours at 60-65° C. After this heating period IR analysis showed the complete disappearance of the acid chloride stretch at 1775 cm-1. The reaction solution was washed three times with 10% sodium bicarbonate solution and subsequently three times with distilled water. The product solution was dried over magnesium sulfate. After removal of the desiccant the toluene was removed by distillation. The residue crystallized on standing and amounted to 38 grams (86% yield) of diethyl terephthalate.
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acid chloride
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( 0.20 )
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40.6 g
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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